2-Cyano-1-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-cyano-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-13-8-5-3-2-4-7(8)10(11(14)15)9(13)6-12/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXNCWVTLICME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1555337-11-5 | |
| Record name | 2-cyano-1-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 1-methylindole.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 7, due to the electron-donating nature of the nitrogen atom in the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Cyano-1-methyl-1H-indole-3-carboxaldehyde or this compound.
Reduction: 2-Amino-1-methyl-1H-indole-3-carboxylic acid.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 2-cyano-1-methyl-1H-indole-3-carboxylic acid is in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
Case Study: Synthesis of Indole Derivatives
Research has demonstrated that derivatives of this compound can be synthesized via palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of polysubstituted indoles, which are crucial in drug design due to their biological activities . The ability to introduce various substituents at different positions enhances the potential for developing new therapeutic agents.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. The indole scaffold is known for its presence in numerous natural products and pharmaceuticals.
Case Study: Anticancer Activity
A study highlighted the use of 2-cyanoindoles in synthesizing compounds that exhibit significant anticancer activity. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . Such findings underscore the compound's potential as a lead structure for new anticancer drugs.
Organic Electronics
This compound is also being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
In biochemistry, this compound serves as an effective coupling agent in peptide synthesis. Its high yield and stability make it a valuable tool for constructing complex peptides.
Case Study: Efficiency in Peptide Coupling
The compound has been utilized as an organic buffer in various peptide synthesis reactions, demonstrating high efficiency and yield. This application is particularly relevant in pharmaceutical research where peptide-based drugs are increasingly common .
Future Directions and Research Opportunities
The versatility of this compound opens up numerous avenues for future research:
- Development of Novel Anticancer Agents : Continued exploration into its derivatives could lead to new treatments.
- Enhancement of Electronic Properties : Research into optimizing its use in organic electronics could yield more efficient devices.
- Bioconjugation Techniques : Investigating its role in bioconjugation could expand its utility in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Cyano-1-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Thermal Stability : Indole-6-carboxylic acid exhibits a higher melting point (256–259°C) than indole-5-carboxylic acid (208–210°C), likely due to differences in crystal packing influenced by substituent positions .
- Lipophilicity: Chlorinated derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are more lipophilic than the cyano-substituted compound, which may affect bioavailability .
Biological Activity
2-Cyano-1-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and antiviral activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8N2O2, with a molecular weight of 200.20 g/mol. The structure features an indole ring system, which is often associated with various biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that it induces apoptosis in various cancer cell lines. The compound exhibited IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.5 |
| HeLa (Cervical cancer) | 12.3 |
| A549 (Lung cancer) | 10.7 |
Mechanistic studies revealed that the compound activates the caspase pathway, leading to programmed cell death.
Antiviral Activity
Recent research has highlighted the antiviral activity of this compound, particularly against HIV-1 integrase. In a study focusing on integrase strand transfer inhibitors (INSTIs), derivatives of indole compounds, including this compound, showed promising results:
| Compound | IC50 (µM) |
|---|---|
| 2-Cyano derivative | 0.25 |
| Control INSTI | 0.13 |
The binding mode analysis indicated that the indole core interacts with critical residues in the active site of integrase, suggesting its potential as a scaffold for further drug development.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various indole derivatives, including this compound, against resistant strains of bacteria. Results confirmed its effectiveness and suggested further exploration into its mechanism of action.
- Cancer Cell Line Study : Research conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects via apoptosis induction and cell cycle arrest at the G2/M phase.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-1-methyl-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted indole precursors followed by cyanation. For example, analogous indole-3-carboxylic acid derivatives are synthesized via formylation and condensation reactions under reflux with acetic acid as a catalyst . Optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) can enhance intermediate stability and final yield. Characterization via HPLC (≥98% purity thresholds) is critical for verifying product integrity .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key steps include:
- Melting Point : Differential scanning calorimetry (DSC) for precise determination (e.g., related indole derivatives show mp ranges of 199–223°C) .
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform); solubility profiles guide formulation for biological assays .
- Spectroscopic Analysis : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., cyano stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .
Q. What storage conditions ensure the compound’s stability?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis of the cyano group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for indole-3-carboxylic acid derivatives?
- Methodological Answer : Conduct systematic meta-analyses comparing assay conditions (e.g., cell lines, concentration ranges). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous buffers). Cross-validate findings using orthogonal assays (e.g., MIC vs. time-kill kinetics) .
Q. What strategies optimize the compound’s reactivity for selective derivatization?
- Methodological Answer : The cyano group can undergo nucleophilic addition (e.g., with amines or thiols), while the carboxylic acid allows for esterification or amide coupling. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify the indole core. Protect the carboxylic acid with tert-butyl groups during reactions to avoid side products .
Q. How do computational models predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock/Vina) against targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Validate predictions with MD simulations (GROMACS) to assess binding stability. QSAR models can correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with activity .
Q. What experimental designs mitigate risks from hazardous byproducts during synthesis?
- Methodological Answer : Monitor reactions via TLC/GC-MS to detect intermediates like toxic HCN (from cyano group degradation). Use scrubbers (NaOH traps) and PPE (P95 respirators, nitrile gloves) during scale-up. Waste streams containing heavy metals (e.g., Pd catalysts) require chelation before disposal .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by the compound. Use CRISPR-Cas9 knockout models to confirm target engagement. For example, indole derivatives often inhibit NF-κB or MAPK signaling, which can be tested via luciferase reporter assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
